Flurbiprofen-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

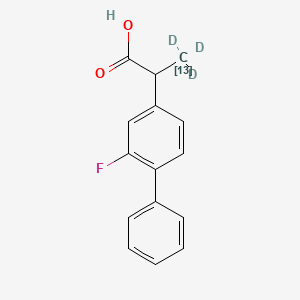

Properties

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)(313C)propanoic acid |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1+1D3 |

InChI Key |

SYTBZMRGLBWNTM-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Flurbiprofen-13C,d3 in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetics (DMPK) studies, the demand for precision, accuracy, and robustness is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for meeting these rigorous requirements. This technical guide delves into the specific application and significance of Flurbiprofen-13C,d3 as an internal standard in the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.

The Core Principle: Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled analog of Flurbiprofen. In this molecule, three hydrogen atoms have been replaced by their heavier isotope, deuterium (d3), and a carbon atom has been replaced by its heavier isotope, carbon-13 (13C). This labeling results in a molecule that is chemically identical to Flurbiprofen but has a higher molecular weight. This mass difference is the key to its utility in bioanalysis.

The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry. The fundamental principle of this technique is the addition of a known quantity of the stable isotope-labeled standard to an unknown sample prior to any sample preparation steps. Because the labeled standard (this compound) and the unlabeled analyte (Flurbiprofen) exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variability in the analytical process will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for highly accurate and precise quantification of the analyte, even in complex biological matrices such as plasma, serum, or urine.

The use of a stable isotope-labeled internal standard like this compound is widely recognized to significantly improve assay performance by compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for an LC-MS/MS method for the analysis of Flurbiprofen using a stable isotope-labeled internal standard.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Flurbiprofen | 243.2 | 199.2 | Negative |

| This compound | 247.2 | 203.2 | Negative |

Note: The exact mass transitions for this compound may vary depending on the position of the stable isotopes.

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Typical Value |

| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with formic or acetic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Retention Time | 1.5 - 3.0 min |

| Linearity Range | 5 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | Within ±15% |

Detailed Experimental Protocol: LC-MS/MS Analysis of Flurbiprofen in Human Plasma

This section outlines a representative experimental protocol for the quantification of Flurbiprofen in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.0 min: Ramp to 90% B

-

2.0-2.5 min: Hold at 90% B

-

2.5-2.6 min: Return to 20% B

-

2.6-3.5 min: Equilibrate at 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flurbiprofen: 243.2 -> 199.2

-

This compound: 247.2 -> 203.2

-

-

Dwell Time: 100 ms per transition.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical workflow of a typical bioanalytical method utilizing an internal standard.

Caption: Bioanalytical workflow using an internal standard.

Signaling Pathway of Flurbiprofen's Mechanism of Action

While the primary focus of this guide is the bioanalytical application of this compound, it is pertinent to understand the pharmacological context of Flurbiprofen. The diagram below illustrates its mechanism of action as a non-steroidal anti-inflammatory drug.

Caption: Flurbiprofen's inhibition of COX-1 and COX-2.

A Technical Guide to Flurbiprofen-13C,d3: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of Flurbiprofen-13C,d3. This isotopically labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen is a critical tool in pharmacokinetic and metabolic studies. This document details experimental protocols and presents quantitative data in a clear, accessible format.

Chemical Structure and Physicochemical Properties

This compound is a stable isotope-labeled version of Flurbiprofen, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes.[1] The labeling involves the incorporation of one carbon-13 atom and three deuterium atoms, which imparts a higher molecular weight without significantly altering its chemical properties. This makes it an ideal internal standard for quantitative mass spectrometry-based assays.

The chemical structure of this compound is illustrated below:

Figure 1: Chemical Structure of this compound. The positions of the carbon-13 and deuterium labels are typically on the propionic acid moiety.

A summary of the key physicochemical properties of Flurbiprofen and its isotopically labeled form is presented in Table 1 .

| Property | Flurbiprofen | This compound | Reference |

| Molecular Formula | C₁₅H₁₃FO₂ | C₁₄¹³CH₁₀D₃FO₂ | [2] |

| Molar Mass | 244.26 g/mol | ~248.29 g/mol | [2] |

| Appearance | White to off-white crystalline powder | - | |

| Solubility | Practically insoluble in water, freely soluble in acetone, methanol, and ethanol. | - |

Synthesis of Isotopically Labeled Flurbiprofen

Example Protocol: Deuteration of Flurbiprofen

A method for the direct and multiple deuterium-incorporation into the aromatic C-H bonds of Flurbiprofen has been reported using a platinum catalyst (Pt/C) in a mixture of 2-propanol and deuterium oxide (D₂O).[3] This method, while targeting the aromatic rings, demonstrates a feasible approach for deuterium labeling. For labeling the methyl group (d3), a starting material containing a trideuterated methyl group would be required in a synthetic sequence leading to the propionic acid side chain. The ¹³C label is typically introduced using a ¹³C-labeled reactant at a key step in the synthesis of the propionic acid moiety.

Analytical Methodologies

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Flurbiprofen in biological matrices such as plasma.

LC-MS/MS Method for Flurbiprofen Quantification in Plasma

This section outlines a representative experimental protocol for the analysis of Flurbiprofen in rat plasma using this compound as an internal standard.

3.1.1. Sample Preparation

-

To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.1.3. Mass Spectrometry Conditions

Mass spectrometry is typically performed using a triple quadrupole instrument in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Flurbiprofen and its labeled internal standard are provided in Table 2 .

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Flurbiprofen | 243.1 | 199.1 |

| Flurbiprofen-d3 | 246.1 | 202.1 |

(Note: The m/z for this compound would be approximately 248.1, with a corresponding shift in the product ion.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of the isotopic labels. While specific NMR data for the dual-labeled compound is not publicly available, the known ¹H and ¹³C chemical shifts of Flurbiprofen provide a reference for interpretation.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Flurbiprofen

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~1.5 | d | -CH₃ | [4][5] |

| ¹H | ~3.7 | q | -CH- | [4][5] |

| ¹H | 7.1-7.6 | m | Aromatic protons | [2][4][5][6] |

| ¹³C | ~18.5 | -CH₃ | [4] | |

| ¹³C | ~45.0 | -CH- | [4] | |

| ¹³C | 115-160 | Aromatic carbons | [4] | |

| ¹³C | ~180 | -COOH | [5] |

In the ¹H NMR spectrum of this compound, the signal for the methyl protons would be absent due to deuteration. In the ¹³C NMR spectrum, the signal for the labeled carbon would exhibit a ¹³C-¹³C coupling if adjacent to another ¹³C or a change in multiplicity due to coupling with deuterium.

Biological Activity and Signaling Pathway

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Flurbiprofen's mechanism of action via inhibition of COX-1 and COX-2.

Experimental Workflow for a Pharmacokinetic Study

The use of this compound as an internal standard is crucial for accurate pharmacokinetic studies. The following diagram illustrates a typical workflow.

Caption: A standard workflow for a pharmacokinetic study using an isotopic internal standard.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide has provided a comprehensive overview of its chemical properties, analytical methodologies, and its role in understanding the biological activity of Flurbiprofen. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and proteomics, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles and practical applications of stable isotope-labeled internal standards (SIL-IS), a cornerstone of modern bioanalytical techniques. The use of SIL-IS in conjunction with mass spectrometry has revolutionized the ability to obtain reliable and reproducible quantitative data from complex biological matrices.

The Core Principle: Mitigating Variability

The primary purpose of employing a stable isotope-labeled internal standard is to account for and correct variability throughout the analytical workflow. An ideal SIL-IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[1] This near-perfect analogy ensures that the SIL-IS co-elutes chromatographically with the analyte and experiences the same effects of sample preparation, extraction efficiency, and ionization suppression or enhancement in the mass spectrometer. By adding a known amount of the SIL-IS to each sample at the earliest stage of preparation, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratiometric approach effectively normalizes for variations, leading to significantly improved data quality.[1]

Key Advantages of Employing Stable Isotope-Labeled Internal Standards

The integration of SIL-IS into quantitative workflows offers a multitude of advantages over other internal and external standardization methods. These benefits are critical for meeting the stringent requirements of regulatory bodies and ensuring the integrity of research and development data.

-

Enhanced Accuracy and Precision: By compensating for variations in sample extraction, potential analyte degradation, and instrument response, SIL-IS significantly improves the accuracy and precision of measurements.[2]

-

Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine are complex environments containing numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the SIL-IS is affected by these matrix effects in the same manner as the analyte, their ratio remains constant, thus providing an accurate quantification.

-

Improved Sensitivity and Specificity: The use of SIL-IS can enhance the signal-to-noise ratio, leading to lower limits of quantification and improved detection of low-abundance analytes.

-

Robustness and Reproducibility: Methods employing SIL-IS are generally more robust and reproducible across different laboratories and analytical platforms, a critical factor in drug development and clinical trials.

Quantitative Comparison: The Impact of SIL-IS on Assay Performance

The theoretical advantages of using a stable isotope-labeled internal standard are borne out in practice, as demonstrated by the improved performance of bioanalytical methods. The following tables summarize key validation parameters for the quantification of the anti-cancer drug Lenvatinib in human plasma, illustrating the high level of accuracy and precision achievable with a SIL-IS.

| Calibration Curve Linearity | |

| Concentration Range | 0.50–2000 ng/mL |

| Mean R-value | 0.999 ± 0.001 |

| Accuracy Range | 95.9% to 105% |

| Precision (CV%) | ≤ 5.0% |

| Intra-Day and Inter-Day Accuracy and Precision | |||

| QC Level | Intra-Day CV% | Intra-Day Accuracy% | Inter-Day CV% |

| LLOQ (0.50 ng/mL) | 10.0 | 98.4 | 11.3 |

| Low QC (1.50 ng/mL) | 6.4 | 109.0 | 6.8 |

| Medium QC (150 ng/mL) | 3.0 | 96.3 | 4.0 |

| High QC (1500 ng/mL) | 2.5 | 99.4 | 3.1 |

Data adapted from a study on Lenvatinib quantification in human plasma.

Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS with a SIL-Internal Standard

This section provides a representative, detailed methodology for the quantification of a small molecule drug in human plasma, employing a stable isotope-labeled internal standard.

1. Materials and Reagents:

-

Analyte and its corresponding stable isotope-labeled internal standard (e.g., Deuterium-labeled).

-

Human plasma (with appropriate anticoagulant).

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade).

-

Ultrapure water.

-

Standard laboratory equipment (pipettes, centrifuges, vortex mixer).

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working solutions for the calibration curve standards and quality control (QC) samples by serial dilution in 50:50 methanol:water.

-

Prepare a working solution of the SIL-IS at a concentration that yields a robust signal in the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the SIL-IS working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of methanol (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS by direct infusion of the individual compounds.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the SIL-IS for each sample, calibrator, and QC.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.

-

Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.

-

Calculate the concentration of the analyte in the unknown samples and QCs using the regression equation from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical method utilizing a stable isotope-labeled internal standard, from sample receipt to final data analysis.

Caption: Bioanalytical workflow using SIL-IS.

Caption: Principle of SIL-IS in mitigating variability.

Conclusion

The use of stable isotope-labeled internal standards represents the gold standard in quantitative bioanalysis by mass spectrometry. Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust mechanism for correcting for a wide range of potential errors, most notably matrix effects and variability in sample recovery. The resulting improvements in accuracy, precision, and overall method robustness are indispensable for the rigorous demands of drug development, clinical diagnostics, and academic research. By adhering to detailed and well-validated protocols, researchers and scientists can leverage the power of SIL-IS to generate high-quality, reliable quantitative data.

References

Flurbiprofen-13C,d3 mechanism of action as an internal standard

[2] Simultaneous Determination of Flurbiprofen and its Metabolite 4′-Hydroxyflurbiprofen in Human Plasma by LC-MS-MS and its Application to a Pharmacokinetic Study | SpringerLink The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4′-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10–5000 ng/mL for flurbiprofen and 5–2500 ng/mL for 4′-hydroxyflurbiprofen (r2 > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4′-hydroxyflurbiprofen. ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC–MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma. 1

Flurbiprofen-13C,d3 | Internal standard - LGC Standards Internal standard for flurbiprofen, which is a propionic acid derivative, and a nonsteroidal anti-inflammatory drug (NSAID). 1

This compound - TRC An internal standard for the quantification of flurbiprofen. 1

Flurbiprofen-d3 - Santa Cruz Biotechnology Flurbiprofen-d3 is intended for use as an internal standard for the quantification of flurbiprofen by GC- or LC-MS. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective COX inhibitor (IC50s = 0.04 and 0.2 μM for human recombinant COX-1 and COX-2, respectively). It also inhibits fatty acid amide hydrolase (FAAH; IC50 = 12 μM for the R-enantiomer). 2

A new LC-MS/MS method for the determination of Flurbiprofen in human plasma - Read by QxMD The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. ... The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... Background: Flurbiprofen is a non-steroidal anti-inflammatory drug. It is used to treat rheumatoid arthritis and osteoarthritis. Objective: This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. 1

A new LC-MS/MS method for the determination of Flurbiprofen in human plasma This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1

A new LC-MS/MS method for the determination of Flurbiprofen in human plasma | Pharmacie Globale (IJCP) This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1

Simultaneous determination of flurbiprofen and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite, 4'-hydroxyflurbiprofen, in human plasma. The analytes and the internal standard (IS, flurbiprofen-d4) were extracted from plasma samples by a simple protein precipitation with acetonitrile. Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4'-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard. The calibration curves were linear over the concentration ranges of 10-5000 ng/mL for flurbiprofen and 5-2500 ng/mL for 4'-hydroxyflurbiprofen (r(2) > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4'-hydroxyflurbiprofen. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. 1

A new LC-MS/MS method for the determination of Flurbiprofen in human plasma This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1

Simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma by LC-MS-MS and its application to a pharmacokinetic study - Karger Publishers A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma. The analytes were extracted from plasma samples by a simple protein precipitation with acetonitrile. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4′-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10–5000 ng/mL for flurbiprofen and 5–2500 ng/mL for 4′-hydroxyflurbiprofen (r2 > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4′-hydroxyflurbiprofen. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. 1

Simultaneous Determination of Flurbiprofen and its Metabolite 4′-Hydroxyflurbiprofen in Human Plasma by LC-MS-MS and its Application to a Pharmacokinetic Study - Read by QxMD The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4′-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10-5000 ng/mL for flurbiprofen and 5-2500 ng/mL for 4′-hydroxyflurbiprofen (r2 > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4′-hydroxyflurbiprofen. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma. The analytes were extracted from plasma samples by a simple protein precipitation with acetonitrile. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. 1

A new LC-MS/MS method for the determination of Flurbiprofen in human plasma This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1

A validated LC-MS/MS method for the simultaneous quantification of ibuprofen, ketoprofen, flurbiprofen and diclofenac in human plasma and its application to a pharmacokinetic study A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of ibuprofen, ketoprofen, flurbiprofen and diclofenac in human plasma. The analytes and the internal standard (IS, flurbiprofen-d 4) were extracted from 100 μL of plasma by protein precipitation with acetonitrile. Chromatographic separation was performed on a C18 column using a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v) at a flow rate of 0.8 mL/min. 1

Simultaneous determination of naproxen, ibuprofen and flurbiprofen in human plasma using protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of naproxen, ibuprofen and flurbiprofen in human plasma. The analytes and the internal standard (IS, ketoprofen) were extracted from 100 μL of plasma by protein precipitation with acetonitrile. Chromatographic separation was performed on a C18 column using a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v) at a flow rate of 0.8 mL/min. 3 The Role of this compound as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of this compound as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. The use of SIL internal standards is a cornerstone of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest levels of accuracy and precision in pharmacokinetic and drug metabolism studies.

The Core Principle: Why Internal Standards are Essential

In quantitative LC-MS/MS, the goal is to determine the precise concentration of an analyte (e.g., Flurbiprofen) in a complex biological matrix such as plasma or urine. However, the analytical process is subject to variability at multiple stages, including sample preparation, chromatographic injection, and ionization in the mass spectrometer.

An internal standard (IS) is a compound with physicochemical properties very similar to the analyte, which is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. The IS co-elutes with the analyte and experiences similar variations. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable and reproducible quantification.

Mechanism of Action: The Stable Isotope-Labeled Advantage

The most effective type of internal standard is a stable isotope-labeled version of the analyte itself. This compound is an ideal SIL internal standard for the quantification of Flurbiprofen. Its mechanism of action is rooted in three key properties:

-

Near-Identical Physicochemical Behavior : this compound is chemically identical to Flurbiprofen, with the only difference being the substitution of one Carbon-12 atom with a Carbon-13 atom and three Hydrogen atoms with Deuterium atoms. This minimal change ensures that it behaves virtually identically during every step of the analytical process, including extraction recovery, chromatographic retention time, and ionization efficiency.

-

Co-elution with the Analyte : Because its chemical structure is the same, this compound co-elutes precisely with the unlabeled Flurbiprofen from the liquid chromatography column. This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. As both the analyte and the IS are affected by the matrix simultaneously, their ratio remains constant.

-

Distinction by Mass : Despite their chemical similarity, this compound has a mass-to-charge ratio (m/z) that is four units higher than Flurbiprofen. This mass difference allows the mass spectrometer to detect and quantify both compounds independently and simultaneously, which is the fundamental requirement for ratio-based quantification.

The following diagram illustrates the logical relationship that makes a SIL internal standard the gold standard for quantitative bioanalysis.

Experimental Protocol for Flurbiprofen Analysis

While specific data for this compound is not extensively published, the following detailed protocol is adapted from validated LC-MS/MS methods that successfully quantify Flurbiprofen in human plasma using the closely related deuterated internal standard, Flurbiprofen-d4. This protocol serves as a robust template for methods employing this compound.

Materials and Reagents

-

Analytes : Flurbiprofen, this compound (Internal Standard)

-

Biological Matrix : Human plasma (with K2-EDTA as anticoagulant)

-

Chemicals : Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water

Preparation of Solutions

-

Stock Solutions (1 mg/mL) : Prepare individual stock solutions of Flurbiprofen and this compound in acetonitrile.

-

Working Solutions : Prepare serial dilutions of the Flurbiprofen stock solution with 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

The following diagram outlines this typical bioanalytical workflow.

LC-MS/MS Conditions

-

LC System : Agilent 1200 or equivalent

-

Column : C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase : Acetonitrile and 0.1% Formic Acid in water (e.g., 80:20 v/v)

-

Flow Rate : 0.8 mL/min

-

MS System : Triple quadrupole mass spectrometer

-

Ionization : Electrospray Ionization (ESI), Positive or Negative Mode (method dependent)

-

Detection : Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific mass transitions must be optimized for the instrument in use. Based on published data for Flurbiprofen and Flurbiprofen-d4:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Flurbiprofen | 245.1 | 201.1 | Corresponds to the loss of the carboxyl group. |

| Flurbiprofen-d4 | 249.1 | 205.1 | Demonstrates a +4 Da shift for both precursor and product ions. |

| This compound | ~249.1 | ~205.1 | Expected values. The exact m/z must be determined empirically but will be distinct from the unlabeled analyte. |

Quantitative Performance Data

The following tables summarize the typical performance characteristics of bioanalytical methods for Flurbiprofen using a stable isotope-labeled internal standard, as reported in the scientific literature. This data exemplifies the high quality of results achievable with this methodology.

Note: The data presented below was generated using Flurbiprofen-d4 but is representative of the performance expected when using this compound due to their analogous function as SIL internal standards.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | ≤ 8.5% | ≤ 9.2% | 95.0% - 105.0% |

| Low QC | 20 | ≤ 7.8% | ≤ 8.5% | 96.5% - 104.0% |

| Medium QC | 200 | ≤ 6.5% | ≤ 7.2% | 97.0% - 103.0% |

| High QC | 4000 | ≤ 5.0% | ≤ 6.8% | 98.0% - 102.0% |

Table 3: Recovery and Matrix Effect

| Compound | Low QC Recovery (%) | High QC Recovery (%) | Matrix Effect (%) |

| Flurbiprofen | 85.2 ± 4.1 | 88.9 ± 3.5 | 93.1 - 104.5 |

| Internal Standard | 86.5 ± 3.8 | 89.1 ± 3.2 | 94.5 - 103.8 |

The data clearly shows that the recovery of the analyte and the internal standard are consistent and that the matrix effect is minimal and well-controlled, with values close to 100% indicating negligible ion suppression or enhancement.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Flurbiprofen in complex biological matrices. Its mechanism of action relies on its near-identical physicochemical properties to the analyte, allowing it to track and correct for variability throughout the analytical workflow. By co-eluting with Flurbiprofen but remaining distinguishable by mass, it effectively normalizes for extraction efficiency and matrix-induced ionization effects. The use of this compound, in conjunction with a validated LC-MS/MS protocol, enables researchers and drug development professionals to achieve the highest standards of accuracy, precision, and reliability in their bioanalytical results.

References

The Gold Standard in Bioanalysis: Unveiling the Advantages of Flurbiprofen-13C,d3 in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. For researchers working with Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), the use of a stable isotope-labeled internal standard is not just a best practice—it is the cornerstone of robust and defensible data. This technical guide delves into the core advantages of employing Flurbiprofen-13C,d3 in mass spectrometry-based assays, providing detailed methodologies and a clear rationale for its superiority over other internal standards.

The Critical Role of Internal Standards in Mass Spectrometry

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to several sources of variability, including sample preparation inconsistencies, matrix effects, and fluctuations in instrument response. An ideal internal standard (IS) co-elutes with the analyte of interest and experiences the same experimental variations, thereby allowing for accurate normalization and quantification. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards because their physical and chemical properties are nearly identical to the unlabeled analyte.

This compound: The Superior Choice

This compound is a synthetically modified version of Flurbiprofen where three hydrogen atoms have been replaced with deuterium (d3) and one carbon atom has been replaced with its stable isotope, Carbon-13 (13C). This labeling strategy offers distinct advantages in a mass spectrometry setting.

Core Advantages of this compound:

-

Minimized Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound has the same chromatographic retention time and ionization efficiency as the native drug, it effectively normalizes for these matrix-induced variations.

-

Correction for Sample Loss: During sample extraction and preparation, it is inevitable that some amount of the analyte will be lost. The SIL-IS is added at the beginning of the workflow and experiences the same degree of loss as the target analyte, ensuring that the final analyte/IS ratio remains constant and the calculated concentration is accurate.

-

Improved Precision and Accuracy: By compensating for variations in extraction recovery, matrix effects, and instrument response, this compound significantly enhances the precision and accuracy of the analytical method. This is crucial for pharmacokinetic studies, bioequivalence assessments, and other applications where reliable quantitative data is essential.[1][2][3][4][5]

-

Co-elution without Interference: The labeled and unlabeled compounds co-elute chromatographically, but are easily distinguished by the mass spectrometer due to their mass difference. This ensures that the IS accurately reflects the behavior of the analyte during the entire analytical process.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for Flurbiprofen and its stable isotope-labeled internal standard, Flurbiprofen-d3. The use of a 13C and d3 labeled standard would follow similar principles, with a corresponding mass shift.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Flurbiprofen | 243 | 199 | -26 | -10 |

| Flurbiprofen-d3 | 246 | 202 | -21 | -12 |

Data adapted from a study utilizing deuterated Flurbiprofen as an internal standard.[6]

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Flurbiprofen from plasma samples.

Protocol:

-

To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).

-

Vortex the samples for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is typically used.[1]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like formic acid or ammonium formate, is effective.[1][2]

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[2][4]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is highly effective for Flurbiprofen.[1][2][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

Visualizing Workflows and Pathways

Flurbiprofen Metabolism

Flurbiprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen.[7][8][9][10] Understanding this pathway is crucial for comprehensive pharmacokinetic studies.

Caption: Metabolic pathway of Flurbiprofen to 4'-hydroxyflurbiprofen via CYP2C9.

Bioanalytical Workflow using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of Flurbiprofen in a biological matrix using a stable isotope-labeled internal standard.

Caption: A typical bioanalytical workflow for Flurbiprofen quantification.

References

- 1. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Compound specific liquid chromatography/ mass spectrometry parameters for flurbiprofen (FLB), 4â-hydroxyflurbiprofen (OHF) and the respective deuterated internal standards FLB-d3 and OHF-d3. [plos.figshare.com]

- 7. ClinPGx [clinpgx.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. wjpmr.com [wjpmr.com]

- 10. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Physicochemical and Analytical Profile of Flurbiprofen-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Flurbiprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of Flurbiprofen in complex biological matrices. This document details its fundamental properties, provides representative experimental protocols for its synthesis and use in bioanalytical assays, and visualizes key pathways and workflows to support research and development.

Physicochemical Properties

This compound is a synthetically modified version of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), where one carbon atom and three hydrogen atoms have been replaced with their heavier stable isotopes, ¹³C and deuterium (²H or d), respectively. This isotopic labeling renders the molecule chemically identical to Flurbiprofen in terms of its biological activity and chromatographic behavior but distinguishable by its mass, a critical feature for its use in mass spectrometry-based assays.

Structural and General Properties

| Property | Value |

| Chemical Name | 2-(2-Fluoro-1,1'-biphenyl-4-yl)propanoic-²H₃ acid-¹³C |

| Molecular Formula | C₁₄¹³CH₁₀D₃FO₂ |

| Molar Mass | 248.27 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 108-110°C (for Flurbiprofen-d3) |

Solubility

The solubility of this compound is expected to be nearly identical to its deuterated analog, Flurbiprofen-d3.

| Solvent | Solubility (for Flurbiprofen-d3) |

| DMF | 25 mg/mL |

| DMSO | 10 mg/mL |

| Ethanol | 25 mg/mL |

| PBS (pH 7.2) | 0.9 mg/mL |

Mechanism of Action: Inhibition of Cyclooxygenase

Flurbiprofen, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Figure 1: Mechanism of action of Flurbiprofen.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and bioanalytical application of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and research objectives.

Representative Synthesis of this compound

The synthesis of isotopically labeled compounds like this compound is a multi-step process that involves the introduction of the stable isotopes at a specific position in the molecule. While a detailed, publicly available protocol for this specific compound is proprietary, a representative synthesis can be conceptualized based on known methods for labeling profens. This would typically involve the synthesis of an isotopically labeled precursor followed by its incorporation into the final molecular structure.

A plausible synthetic route could involve the Grignard reaction of a labeled methyl magnesium halide (¹³CH₃MgI) with a suitable biphenyl ketone precursor, followed by oxidation to yield the carboxylic acid. The deuterium atoms would be introduced in the synthesis of the labeled methyl iodide.

Disclaimer: This is a representative protocol and should be adapted and optimized by qualified chemists. All chemical syntheses should be performed in a controlled laboratory setting with appropriate safety precautions.

Figure 2: Representative synthesis workflow.

Bioanalytical Method: Quantification of Flurbiprofen in Human Plasma using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Flurbiprofen in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for this application.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of a mixture of ethyl acetate and hexane (90:10, v/v) as the extraction solvent.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Flurbiprofen from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flurbiprofen: Q1 (m/z 243.1) -> Q3 (m/z 199.1)

-

This compound: Q1 (m/z 247.1) -> Q3 (m/z 202.1)

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

3. Data Analysis

-

Quantify Flurbiprofen in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using known concentrations of Flurbiprofen spiked into blank plasma and processed using the same procedure.

-

Determine the concentration of Flurbiprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 3: Bioanalytical workflow using an internal standard.

Conclusion

This compound is an indispensable tool for pharmacokinetic, toxicokinetic, and other bioanalytical studies involving Flurbiprofen. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable the development of robust and reliable analytical methods. The representative protocols and workflows provided in this guide serve as a foundational resource for researchers and scientists in the field of drug development and analysis.

References

- 1. Synthesis of carbon-13 labeled ibuprofen [inis.iaea.org]

- 2. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. Isotopic labeling, a technique involving the incorporation of isotopes into a drug molecule, stands as a powerful and indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. This technical guide provides an in-depth overview of the principles, methodologies, and applications of isotopic labeling in drug metabolism studies, with a focus on both stable and radioactive isotopes.

Core Principles of Isotopic Labeling

Isotopic labeling hinges on the principle of replacing one or more atoms of a drug molecule with their corresponding isotopes. These isotopes, while having the same number of protons and electrons as the original atom, differ in the number of neutrons, resulting in a different atomic mass. This mass difference, or in the case of radioisotopes, their radioactive decay, allows for the sensitive and specific tracking of the drug and its metabolites within a biological system.[1][2]

There are two primary types of isotopes used in these studies:

-

Stable Isotopes: These are non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Their presence is typically detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Stable isotope labeling is particularly valuable for mechanistic studies and for avoiding the complexities and safety considerations associated with radioactivity.[1]

-

Radioactive Isotopes (Radioisotopes): These isotopes, such as carbon-14 (¹⁴C) and tritium (³H), undergo radioactive decay, emitting particles that can be detected with high sensitivity. Radiotracers are the gold standard for quantitative ADME studies, including mass balance, due to the ease and accuracy of detecting their decay.[2][3]

Data Presentation: Quantitative Insights from Isotopic Labeling Studies

Isotopic labeling enables the precise quantification of a drug and its metabolites in various biological matrices. The following tables summarize quantitative data from representative drug metabolism studies that utilized radiolabeled compounds.

Table 1: Excretion of [¹⁴C]-Vatiquinone in Rats, Dogs, and Humans Following a Single Oral Dose

| Species | Route of Excretion | Mean Cumulative % of Administered Radioactivity | Timepoint |

| Rat (Intact) | Feces | ~89% | 24 h |

| Urine | <3% | 168 h | |

| Total Recovered | ~95% | 168 h | |

| Rat (Bile Duct Cannulated) | Feces | >89% | 48 h |

| Bile | ~16% (combined with urine) | 72 h | |

| Urine | ~16% (combined with bile) | 72 h | |

| Total Recovered | ~94% | 72 h | |

| Dog | Feces | 56.8% | 7 days |

| Urine | 2.5% | 7 days | |

| Total Recovered | 60.8% | 7 days |

Table 2: Excretion of [¹⁴C]-Loperamide in Rats Following a Single Oral Dose

| Route of Excretion | Mean Cumulative % of Administered Radioactivity | Timepoint |

| Feces | 95% | 96 h |

| Urine | 3.5% | 96 h |

| Bile | 42% (metabolites only) | 48 h |

Data derived from a study by Miyazaki et al., 1979.[2]

Table 3: Elimination of [¹⁴C]-Apixaban in Different Species Following a Single Oral Dose

| Species | Route of Excretion | Mean Cumulative % of Administered Radioactivity |

| Mouse | Feces | >54% |

| Urine | <15% | |

| Rat | Feces | >54% |

| Urine | <15% | |

| Rabbit | Feces | >54% |

| Urine | <15% | |

| Dog | Feces | >54% |

| Urine | <15% | |

| Human | Feces | >46% |

| Urine | 25-28% |

Experimental Protocols: Methodologies for Key Experiments

The following sections outline generalized yet detailed methodologies for conducting drug metabolism studies using isotopically labeled compounds.

In Vivo ADME Study in Rats using a ¹⁴C-Labeled Compound

This protocol describes a typical in vivo study to determine the absorption, distribution, metabolism, and excretion of a drug.

1. Test Compound and Dosing:

-

Synthesize the drug molecule with a ¹⁴C label at a metabolically stable position.

-

Prepare a dosing solution of the [¹⁴C]-labeled drug, often mixed with the non-labeled drug to achieve the desired therapeutic dose and specific activity.

-

Administer a single oral or intravenous dose to a cohort of rats (e.g., Sprague-Dawley).

2. Sample Collection:

-

House the rats in metabolic cages that allow for the separate collection of urine and feces.

-

Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, and daily thereafter for up to 7 days).

-

Collect blood samples via a cannulated vessel at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose) into tubes containing an anticoagulant.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidneys, brain, etc.).

3. Sample Processing and Analysis:

-

Process urine samples by direct liquid scintillation counting (LSC) to determine total radioactivity.

-

Homogenize feces and combust a portion to determine total radioactivity by LSC.

-

Centrifuge blood samples to separate plasma. Determine radioactivity in whole blood and plasma by LSC.

-

Homogenize tissue samples and determine radioactivity by LSC following combustion.

-

For metabolite profiling, pool urine, feces, and plasma samples at each time point.

-

Extract the samples using appropriate organic solvents.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent drug and its metabolites.

-

Identify the structure of the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Stable Isotope Labeling in Drug Metabolism using LC-MS

This workflow outlines the key steps for using stable isotope-labeled compounds to investigate metabolic pathways.

Caption: A generalized workflow for drug metabolism studies using stable isotope labeling and LC-MS analysis.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding and communication. The following diagrams, created using the Graphviz DOT language, illustrate a key drug metabolism pathway and a typical experimental workflow.

Cytochrome P450-Mediated Drug Metabolism

A significant number of drugs are metabolized by the Cytochrome P450 (CYP) family of enzymes, primarily in the liver. The diagram below illustrates the metabolism of the antiarrhythmic drug amiodarone by CYP3A4.

Caption: The metabolic pathway of amiodarone, highlighting its conversion by the CYP3A4 enzyme.

General Workflow for a Human ADME Study

The following diagram outlines the key stages of a human Absorption, Distribution, Metabolism, and Excretion (ADME) study using a radiolabeled drug.

Caption: A schematic overview of the key steps involved in a human ADME study using a radiolabeled compound.

Conclusion

Isotopic labeling remains a cornerstone of drug metabolism research, providing unparalleled insights into the ADME properties of new drug candidates. The choice between stable and radioactive isotopes depends on the specific research question, with both approaches offering unique advantages. The detailed methodologies and quantitative data presented in this guide underscore the power of isotopic labeling in generating critical information for drug development, from early discovery through to clinical trials. The ability to trace the metabolic fate of a drug with high precision is fundamental to ensuring the safety and efficacy of novel therapeutics.

References

An In-depth Technical Guide to the Development of a Pharmacokinetic Assay for Flurbiprofen using Flurbiprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development and validation of a robust bioanalytical method for the quantification of flurbiprofen in human plasma. The method employs a stable isotope-labeled internal standard, Flurbiprofen-13C,d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. This guide is intended to assist researchers and drug development professionals in establishing a reliable pharmacokinetic (PK) assay for flurbiprofen.

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class used to treat pain and inflammation.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix-induced variations and improving the accuracy and precision of the assay.

This guide outlines a complete workflow for the development and validation of a pharmacokinetic assay for flurbiprofen in human plasma, from sample preparation to data analysis, following the principles of international regulatory guidelines.

Experimental Protocols

A detailed methodology for the quantification of flurbiprofen in human plasma is presented below. This protocol is based on established methods for flurbiprofen and other NSAIDs and has been adapted for the use of this compound as an internal standard.[2][3][4]

2.1. Materials and Reagents

-

Flurbiprofen reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

2.2. Stock and Working Solutions

-

Flurbiprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of flurbiprofen in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the flurbiprofen stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol.

2.3. Sample Preparation

Two common and effective methods for extracting flurbiprofen from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[2][3][5][6][7]

2.3.1. Protein Precipitation (PPT)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

2.3.2. Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL).

-

Add 50 µL of 1% formic acid in water to acidify the sample.

-

Vortex for 10 seconds.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 6,000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

2.4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flurbiprofen: m/z 243.1 → 199.1

-

This compound: m/z 247.1 → 203.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: -3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

-

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for pharmacokinetic studies.[8]

3.1. Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method should be established over a defined concentration range.

Table 1: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Concentration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.995 |

3.2. Accuracy and Precision

The accuracy and precision of the method are determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High | 800 | < 10 | ± 10 | < 10 | ± 10 |

%CV = Coefficient of Variation; %RE = Relative Error

3.3. Recovery and Matrix Effect

The extraction recovery of flurbiprofen is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples. The matrix effect is assessed by comparing the analyte response in post-spiked extracted samples to that of a pure solution of the analyte.

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

3.4. Stability

The stability of flurbiprofen in plasma must be evaluated under various conditions that mimic sample handling and storage.

Table 4: Stability of Flurbiprofen in Human Plasma

| Stability Condition | Duration | Temperature | Acceptance Criteria |

|---|---|---|---|

| Bench-top | 4 hours | Room Temperature | ± 15% of nominal |

| Freeze-thaw | 3 cycles | -80°C to RT | ± 15% of nominal |

| Long-term | 30 days | -80°C | ± 15% of nominal |

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the bioanalysis of flurbiprofen in plasma.

4.2. Metabolic Pathway of Flurbiprofen

Flurbiprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to 4'-hydroxyflurbiprofen.[1][9][10][11]

References

- 1. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS determination of flurbiprofen in human serum: Ingenta Connect [ingentaconnect.com]

- 5. norlab.com [norlab.com]

- 6. academic.oup.com [academic.oup.com]

- 7. nyc.gov [nyc.gov]